molecular formula C11H12BrNO2 B13424953 3-(3-Bromo-4,5-dimethoxyphenyl)propanenitrile

3-(3-Bromo-4,5-dimethoxyphenyl)propanenitrile

Cat. No.: B13424953
M. Wt: 270.12 g/mol
InChI Key: LTWDWKXOGZRLKQ-UHFFFAOYSA-N
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Description

3-(3-Bromo-4,5-dimethoxyphenyl)propanenitrile is an organic compound with the molecular formula C11H12BrNO2 It is a derivative of phenylpropanenitrile, where the phenyl ring is substituted with bromine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4,5-dimethoxyphenyl)propanenitrile typically involves the bromination of 4,5-dimethoxyphenylpropanenitrile. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position on the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4,5-dimethoxyphenyl)propanenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Bromo-4,5-dimethoxyphenyl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4,5-dimethoxyphenyl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity for these targets, affecting various biochemical pathways .

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

3-(3-bromo-4,5-dimethoxyphenyl)propanenitrile

InChI

InChI=1S/C11H12BrNO2/c1-14-10-7-8(4-3-5-13)6-9(12)11(10)15-2/h6-7H,3-4H2,1-2H3

InChI Key

LTWDWKXOGZRLKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CCC#N)Br)OC

Origin of Product

United States

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